![molecular formula C8H9IN2 B2679632 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole CAS No. 2580250-06-0](/img/structure/B2679632.png)

1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

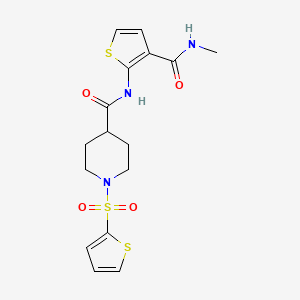

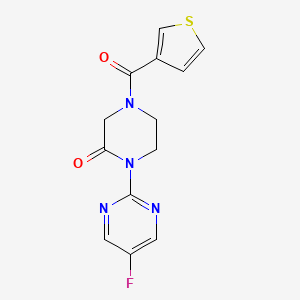

“1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” is a chemical compound with the CAS number 2580250-06-0 . It is a complex organic molecule that contains an iodine atom and a bicyclic pentane structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been used to perform an addition reaction onto propellane to afford BCP radicals . Another strategy involves the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Molecular Structure Analysis

The molecular structure of “1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” includes a pyrazole ring, a bicyclo[1.1.1]pentane structure, and an iodine atom . The exact molecular formula and weight are not specified in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not specified in the available resources .

Applications De Recherche Scientifique

- Azide-Containing Bicyclo[1.1.1]pentanes : The synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane provides a direct route to install an azido group on the bicyclo[1.1.1]pentane framework . This versatile synthetic handle opens up possibilities for further functionalization and derivatization.

Synthetic Organic Chemistry

Safety and Hazards

Mécanisme D'action

Target of Action

The target of action for a compound like “1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” would depend on its specific structure and functional groups. Bicyclo[1.1.1]pentanes (BCPs) are often used as bioisosteres for tert-butyl and aryl groups, as well as internal alkynes . They have gained considerable momentum in drug development programs .

Mode of Action

The mode of action would involve the compound interacting with its target in the body. For example, in the synthesis of similar compounds, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. BCPs have various applications in synthetic organic chemistry .

Propriétés

IUPAC Name |

1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c9-7-4-8(5-7,6-7)11-3-1-2-10-11/h1-3H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTUTKMTXMXVPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-Iodobicyclo[1.1.1]pentan-1-yl}-1h-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)

![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2,5-dimethyl-N-phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)

![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)